molecular formula C12H18ClNO B13315572 [(2-Chlorophenyl)methyl](1-methoxybutan-2-yl)amine

[(2-Chlorophenyl)methyl](1-methoxybutan-2-yl)amine

Cat. No.: B13315572
M. Wt: 227.73 g/mol
InChI Key: GPMANUYYWIZJRX-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClNO This compound is characterized by the presence of a chlorophenyl group attached to a methylene bridge, which is further connected to a methoxybutylamine moiety

Preparation Methods

The synthesis of (2-Chlorophenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with 1-methoxybutan-2-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Chlorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as:

    (2-Chlorophenyl)methylamine: This compound has a similar structure but with a different alkyl chain length.

    (2-Chlorophenyl)methylamine: Another similar compound with a shorter alkyl chain.

    (2-Chlorophenyl)methylamine: This compound is unique due to its specific alkyl chain length and the presence of a methoxy group, which may influence its chemical and biological properties.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-methoxybutan-2-amine

InChI

InChI=1S/C12H18ClNO/c1-3-11(9-15-2)14-8-10-6-4-5-7-12(10)13/h4-7,11,14H,3,8-9H2,1-2H3

InChI Key

GPMANUYYWIZJRX-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC=CC=C1Cl

Origin of Product

United States

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